molecular formula C13H9BrClF B13855406 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene

4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene

Cat. No.: B13855406
M. Wt: 299.56 g/mol
InChI Key: PRJCCPJWDDDOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination of 1-chloro-2-[(4-fluorophenyl)methyl]benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their subsequent halogenation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield biphenyl derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The presence of halogen atoms on the benzene ring influences its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene is unique due to the presence of multiple halogen atoms and the [(4-fluorophenyl)methyl] group, which confer distinct reactivity and selectivity in chemical reactions. Its structure allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C13H9BrClF

Molecular Weight

299.56 g/mol

IUPAC Name

4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene

InChI

InChI=1S/C13H9BrClF/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8H,7H2

InChI Key

PRJCCPJWDDDOER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.